

Part 1: Elucidating the Molecular Architecture

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Isobutyl-sulphinic acid*

CAS No.: 29099-09-0

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The functional properties and synthetic utility of any molecule are direct consequences of its three-dimensional structure. For isobutyl-sulfinic acid, this involves understanding the interplay between the sterically demanding isobutyl group and the chiral, reactive sulfinyl moiety.

The Sulfinic Acid Functional Group: A Chiral Sulfur Center

Sulfinic acids possess the general formula $R-S(O)OH$. Unlike their more oxidized sulfonic acid cousins ($R-SO_2OH$), the sulfur atom in a sulfinic acid is a stereocenter. It is bonded to three different groups (the organic residue R , an oxygen atom, and a hydroxyl group) and possesses a lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom, making sulfinic acids inherently chiral.

This chirality is not merely a structural curiosity; it has profound implications in asymmetric synthesis, where the sulfinyl group can act as a chiral auxiliary to direct the stereochemical outcome of reactions.

The Isobutyl Group: Steric and Electronic Contributions

The isobutyl group, $-CH_2CH(CH_3)_2$, is a branched alkyl substituent. Its primary influence on the molecule is steric.^[1] The branching at the beta-carbon introduces bulk that can hinder the approach of reagents to the sulfur center, thereby modulating the molecule's reactivity compared to its straight-chain analog, *n*-butyl-sulfinic acid.^[1] This steric hindrance is a critical factor in designing selective chemical transformations.^[1]

Electronically, the isobutyl group is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the sulfur atom.

Assembled Structure of Isobutyl-sulfinic Acid

Combining these two components, the isobutyl-sulfinic acid molecule features a central, tetra-coordinate sulfur atom. The key structural characteristics are:

- **Connectivity:** A primary carbon of the isobutyl group is covalently bonded to the sulfur atom.
- **Sulfur Oxidation State:** The sulfur is in the +2 oxidation state.
- **Geometry:** The molecule adopts a trigonal pyramidal geometry around the sulfur atom.
- **Bonds:** It contains one carbon-sulfur (C-S) single bond, one sulfur-oxygen double bond (S=O, the sulfinyl oxygen), and one sulfur-oxygen single bond (S-OH, the hydroxyl group).

Caption: Molecular connectivity of isobutyl-sulfinic acid.

Part 2: Synthesis and Spectroscopic Characterization

As stable, odorless, and readily available sulfur reagents, sulfinic acids are increasingly used for synthesizing a variety of important sulfur-containing compounds.^[2]

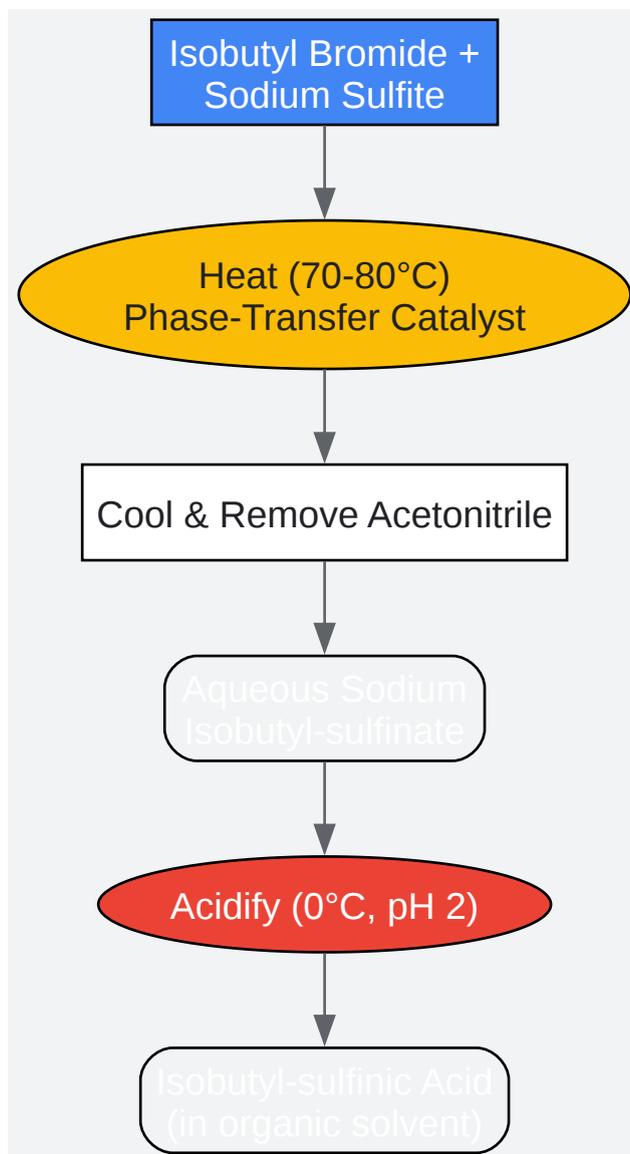
A Generalized Synthetic Protocol

While numerous methods exist for preparing sulfinic acids, a common and reliable laboratory-scale approach involves the reaction of an organometallic reagent with sulfur dioxide or the reduction of a sulfonyl chloride.^{[3][4]} An increasingly popular modern method involves the use of specialized reagents to convert alkyl halides directly to sulfinic acid salts, avoiding harsh organometallic intermediates.^[4]

The following protocol outlines a representative synthesis of an alkyl sulfinic acid salt from an alkyl halide, a method valued for its mild conditions and functional group tolerance.^[4]

Experimental Protocol: Synthesis of Sodium Isobutyl-sulfinate

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium sulfite (1.2 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 0.05 equivalents) to a solvent mixture of water and acetonitrile (1:1 v/v).
- **Reaction Initiation:** Heat the vigorously stirred suspension to 70-80°C. Add isobutyl bromide (1.0 equivalent) dropwise via a syringe over 30 minutes.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching an aliquot with water and extracting with diethyl ether to check for the disappearance of the starting isobutyl bromide.
- **Workup:** After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Isolation:** The resulting aqueous solution contains the sodium isobutyl-sulfinate salt. This solution can be used directly in subsequent reactions, or the salt can be isolated by salting out with sodium chloride and extracting with a suitable organic solvent, followed by drying and evaporation. For long-term storage, conversion to the solid salt is recommended.
- **Acidification (Optional):** To obtain the free isobutyl-sulfinic acid, the aqueous solution of the salt is carefully acidified at 0°C with a non-oxidizing acid (e.g., dilute H₂SO₄) to a pH of ~2, followed by extraction into an organic solvent like dichloromethane. **Causality Note:** Low temperature is crucial as sulfinic acids can disproportionate upon heating in acidic conditions.



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Caption: Generalized workflow for isobutyl-sulfinate synthesis.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The following tables summarize the predicted data for isobutyl-sulfinic acid based on established principles of NMR, IR, and Mass Spectrometry.^{[5][6][7]}

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Nucleus	Group	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	$-\text{CH}_2\text{-S}$	$\sim 2.8 - 3.2$	Doublet (d)	Deshielded by the adjacent sulfur atom. Coupled to the $-\text{CH}$ proton.
^1H	$-\text{CH}(\text{CH}_3)_2$	$\sim 1.9 - 2.3$	Nonet (m)	Coupled to the $-\text{CH}_2$ and two $-\text{CH}_3$ groups.
^1H	$-\text{CH}(\text{CH}_3)_2$	$\sim 1.0 - 1.2$	Doublet (d)	Two equivalent methyl groups coupled to the $-\text{CH}$ proton.
^1H	$-\text{S}(\text{O})\text{OH}$	$\sim 8.0 - 12.0$	Broad Singlet (br s)	Acidic proton, chemical shift is concentration and solvent dependent.
^{13}C	$-\text{CH}_2\text{-S}$	$\sim 55 - 65$		Directly attached to the electron-withdrawing sulfinyl group.
^{13}C	$-\text{CH}(\text{CH}_3)_2$	$\sim 28 - 35$		

| ^{13}C | $-\text{CH}(\text{CH}_3)_2$ | $\sim 20 - 25$ | | Two equivalent methyl carbons. |

Table 2: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration	Significance
3200 - 2500	O-H stretch	Very broad, characteristic of a hydrogen-bonded acidic proton.[7]
2960 - 2870	C-H stretch	Aliphatic C-H bonds of the isobutyl group.
1120 - 1040	S=O stretch	Strong and characteristic absorption for the sulfinyl group.

| 900 - 700 | S-O stretch | Characteristic of the single bond in the S-OH moiety. |

Mass Spectrometry (MS)

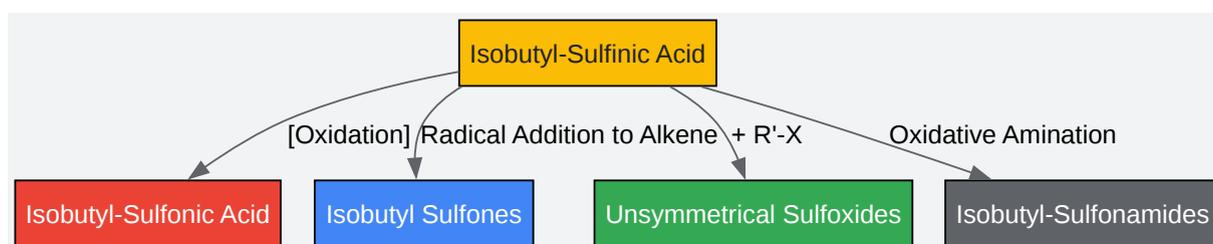
- Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₄H₁₀O₂S (122.18 g/mol) would be expected, though it may be weak due to instability.
- Key Fragments: Common fragmentation patterns would involve the loss of the isobutyl group (m/z = 57) and loss of the hydroxyl group (m/z = 17). A prominent peak at m/z = 57 corresponding to the stable tertiary butyl cation ([C₄H₉]⁺) is highly probable due to rearrangement.

Part 3: Reactivity and Synthetic Applications

Sulfinic acids are exceptionally versatile building blocks in medicinal and materials chemistry.[2] Their utility stems from their ability to serve as precursors to a wide array of other organosulfur compounds through sulfonylation, sulfinylation, or sulfenylation reactions.[2]

- Oxidation to Sulfonic Acids/Sulfonates: Mild oxidation (e.g., with H₂O₂ or m-CPBA) converts sulfinic acids to the corresponding sulfonic acids, which are strong acids used as catalysts and in the formulation of ionic liquids and pharmaceuticals.[8][9]
- Conversion to Sulfones: Sulfinic acids are excellent precursors for sulfones, a critical functional group in many pharmaceuticals.[2] This is often achieved through radical addition to alkenes or alkynes or via nucleophilic substitution reactions of their corresponding salts.[2]

- Formation of Sulfoxides: Reaction with alkyl halides can lead to the formation of new, unsymmetrical sulfoxides.[10]
- Synthesis of Sulfonamides: Conversion to a sulfonyl chloride followed by reaction with an amine, or direct oxidative amination of a sulfinate salt, yields sulfonamides, a cornerstone pharmacophore in drug discovery.[11]



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Caption: Key synthetic transformations of isobutyl-sulfinic acid.

This versatility makes alkyl-sulfinic acids like the isobutyl derivative valuable intermediates in drug development pipelines, allowing for the rapid diversification of lead compounds and the introduction of sulfur-containing motifs known to modulate pharmacokinetic and pharmacodynamic properties.[8][12]

Conclusion

While isobutyl-sulfinic acid itself is not a widely characterized molecule, its structure, properties, and reactivity can be confidently predicted from the fundamental principles of organosulfur chemistry. It possesses a chiral sulfur center, exhibits reactivity modulated by its sterically demanding isobutyl group, and serves as a versatile precursor for a host of valuable sulfur-containing functional groups. Understanding this theoretical and practical framework empowers researchers to effectively synthesize, characterize, and deploy this and related alkyl-sulfinic acids in the pursuit of novel materials and therapeutic agents.

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- To cite this document: BenchChem. [Part 1: Elucidating the Molecular Architecture]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8303547#isobutyl-sulphinic-acid-molecular-structure\]](https://www.benchchem.com/product/b8303547#isobutyl-sulphinic-acid-molecular-structure)

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